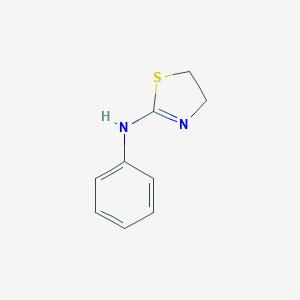

N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRDYOXKIWFNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143564 | |

| Record name | 2-Thiazoline, 2-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1009-70-7 | |

| Record name | 2-Thiazoline, 2-anilino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazoline, 2-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ANILINO-2-THIAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Phenyl 4,5 Dihydro 1,3 Thiazol 2 Amine and Its Analogues

Established Synthetic Pathways for the 4,5-Dihydro-1,3-thiazol-2-amine Core Structure

The construction of the 4,5-dihydro-1,3-thiazol-2-amine core, also known as the 2-aminothiazoline ring, is achieved through several established synthetic routes. These methods primarily involve the formation of the five-membered ring containing sulfur and nitrogen atoms through cyclization reactions.

Modified Hantzsch Thiazole (B1198619) Synthesis for Dihydrothiazole Formation

The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of the thiazole ring. researchgate.net Traditionally, this reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). researchgate.netorganic-chemistry.org For the synthesis of the dihydrothiazole core, a modification of this approach is employed. Instead of α-haloketones which lead to thiazoles, precursors that result in the saturated 4,5-positions of the ring are used.

In a typical procedure for a related 2-aminothiazole (B372263), an acetophenone (B1666503) is reacted with thiourea in the presence of an iodine catalyst. researchgate.net The reaction proceeds through the in-situ formation of an α-haloketone, which is then attacked by the sulfur atom of the thiourea. researchgate.net For dihydrothiazole formation, the starting carbonyl compound would be an α-haloaldehyde or a protected equivalent, which upon reaction with a substituted thiourea like phenylthiourea, leads to the desired 4,5-dihydro-1,3-thiazol-2-amine structure. The reaction conditions can be optimized by varying solvents and bases to improve yields. nanobioletters.com A study on a heated microreactor system demonstrated that the Hantzsch reaction for 2-aminothiazoles can be efficiently carried out with high conversion rates. rsc.org

Cyclo-condensation Reactions Involving Thiourea Derivatives and Haloketones

Cyclo-condensation reactions are a cornerstone for the synthesis of the 2-aminothiazoline ring system. This approach directly unites a thiourea derivative with a suitable dielectrophilic partner. The most common method involves the reaction of N-phenylthiourea with a 1,2-dihaloethane.

The general mechanism involves the nucleophilic attack of the sulfur atom of the thiourea onto one of the electrophilic carbons of the 1,2-dihaloethane, followed by an intramolecular cyclization where one of the nitrogen atoms attacks the second electrophilic carbon, displacing the second halide and forming the thiazoline (B8809763) ring.

A variety of substituted 2-aminothiazoles have been synthesized through the condensation of thiourea or its derivatives with α-haloketones. researchgate.netnih.govmdpi.com For instance, 2-amino-4,5-diarylthiazole derivatives are prepared by reacting 1,2-diaryl-2-bromoethanones with thiourea. mdpi.com This principle is directly applicable to the synthesis of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine by using N-phenylthiourea and 1,2-dibromoethane. One-pot syntheses have also been developed, where ketones react with N-substituted thioureas in the presence of reagents like HCl/DMSO, avoiding the need to pre-synthesize α-haloketones. researchgate.netresearchgate.netrsc.org

Table 1: Examples of Cyclo-condensation Reactions for Thiazole/Dihydrothiazole Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Acetophenone, Thiourea | Iodine, solvent-free | 2-Aminothiazole derivative | researchgate.net |

| 1-(2,4-difluorophenyl)thiourea, 2-bromo-1-(4-methoxyphenyl)ethanone | Various bases and solvents | N-substituted phenyl thiazole amine | nanobioletters.com |

| Ketones, N-substituted thioureas | HCl (or HBr), DMSO | N-alkyl-1,3-thiazol-2-amines and 3-alkyl-1,3-thiazolimines | researchgate.netresearchgate.netrsc.org |

| 1-Alkynyl(phenyl)-λ3-iodanes, Thioureas/Thioamides | Not specified | Thiazoles | nih.gov |

| 2-Bromoacetophenones, 1-Substituted-2-thioureas | Heated microreactor, EOF | 2-Aminothiazoles | rsc.org |

Ring-Closure Approaches to the 1,3-Thiazoline Ring System

Beyond the classical Hantzsch and cyclo-condensation methods, other ring-closure strategies have been developed for the synthesis of the 1,3-thiazoline ring. These often involve the intramolecular cyclization of a linear precursor that already contains the requisite atoms for the heterocyclic ring.

One such approach involves the cyclization of N-acylcysteamine derivatives. researchgate.net Phosphorus pentachloride has been shown to be an effective mediator for this transformation, yielding thiazoline rings. researchgate.net Another strategy utilizes the reaction of compounds containing a primary halogen group adjacent to a triple bond with thiourea, which surprisingly yields five-membered thiazole derivatives rather than six-membered rings. jst.go.jp Furthermore, intramolecular heterocyclization of intermediate dibromo-substituted thioureas, formed from reagents like 2,3-dibromopropylisothiocyanate, provides a one-step synthesis of thiazoline derivatives. nih.gov

Regioselective Functionalization of the N-Phenyl Moiety and the Thiazoline Ring

Once the core this compound structure is assembled, further derivatization can be achieved through regioselective functionalization of either the N-phenyl ring or the thiazoline ring. This allows for the introduction of various substituents to modulate the compound's properties.

Functionalization of the N-phenyl ring can be achieved through standard electrophilic aromatic substitution reactions, provided the thiazoline ring is stable to the reaction conditions. The directing effects of the amino group will influence the position of substitution. For the thiazoline ring, derivatization can be more challenging. However, methods for the direct C-H functionalization of related heterocycles are emerging, which could potentially be applied. For example, palladium-catalyzed direct arylation has been used for electron-deficient heteroarenes. mdpi.com The synthesis of various substituted 2-aminothiazole derivatives often involves introducing functionality at the 4- and 5-positions by starting with appropriately substituted precursors in the Hantzsch synthesis or related reactions. nanobioletters.comnih.gov

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric and enantioselective methods for the synthesis of chiral 4,5-dihydro-1,3-thiazol-2-amine derivatives is of significant interest, as chirality often plays a crucial role in the biological activity of molecules.

Asymmetric routes to 2,4,5-trisubstituted Δ²-thiazolines have been developed, which can serve as a blueprint for the synthesis of chiral this compound analogues. nih.govnih.govcncb.ac.cn One successful strategy involves starting from readily available α,β-unsaturated methyl esters. Key steps in this approach include a Sharpless asymmetric dihydroxylation and an O→N acyl migration, leading to the final products in good yields and with high enantiomeric excess (up to 97%). nih.govnih.gov While these methods have been demonstrated for 2,4,5-trisubstituted thiazolines, the principles can be adapted for the synthesis of chiral dihydrothiazoles with specific substitution patterns. The use of chiral ligands in catalytic syntheses is another promising avenue for achieving enantioselectivity. nih.gov

Catalytic Methods and Green Chemistry Principles in Dihydrothiazole Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalytic systems and the application of green chemistry principles in the synthesis of thiazole and dihydrothiazole derivatives.

The use of catalysts can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For example, a novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y has been developed for the preparation of 2-aminothiazoles under environmentally friendly conditions. rsc.org This method replaces toxic reagents like iodine with a safer halogen source and utilizes a recyclable magnetic nanocatalyst. rsc.org Other green approaches include solvent-free reactions, such as the synthesis of 2-aminothiazole derivatives from acetyl compounds and thiourea with iodine as a catalyst, which represents a green chemistry method. researchgate.net Furthermore, the use of ultrasonic irradiation in conjunction with a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst has been reported for the eco-friendly synthesis of thiazole derivatives. mdpi.com These catalytic and green methodologies offer promising alternatives to traditional synthetic routes, providing pathways to this compound and its analogues with reduced environmental impact.

Table 2: Green and Catalytic Approaches in Thiazole/Dihydrothiazole Synthesis

| Method | Key Features | Advantages | Reference |

| Nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) | Multifunctional, magnetic, ionic liquid based | Replaces toxic reagents, recyclable, non-toxic solvent, quick reaction times | rsc.org |

| Solvent-free synthesis | Reaction of acetyl compounds with thiourea and iodine | Green chemistry method, no solvent waste | researchgate.net |

| Ultrasonic irradiation with biocatalyst | Recyclable cross-linked chitosan hydrogel | Mild conditions, reduced reaction times, high yields, reusable catalyst | mdpi.com |

| Lactic acid mediated tandem one-pot synthesis | Not detailed in provided text | Rapid, scalable, and sustainable process | eurekaselect.com |

| Mechanochemical synthesis | Not detailed in provided text | Step toward green and sustainable chemistry | eurekaselect.com |

Challenges in Synthetic Scalability and Purity Profile Enhancement

The successful transition of a synthetic route for this compound and its analogues from a laboratory setting to industrial-scale production is fraught with a multitude of challenges. These hurdles primarily revolve around maintaining reaction efficiency, ensuring product purity, and achieving economic viability. This section delves into the specific obstacles encountered during the scale-up of synthetic methodologies and the subsequent enhancement of the final product's purity profile.

A significant challenge in the large-scale synthesis of this compound lies in the management of reaction parameters. The exothermic nature of the cyclization reactions, commonly employed for the synthesis of the thiazoline ring, can lead to localized overheating in large reactors. This can result in the formation of undesirable by-products and degradation of the desired product. Therefore, meticulous control of temperature through efficient heat exchange systems is paramount. Furthermore, the choice of solvents and reagents becomes critical on a larger scale, not only from a cost perspective but also concerning safety and environmental impact. Solvents that are easily handled in a laboratory fume hood may present significant challenges in a plant setting due to their flammability, toxicity, or disposal costs.

The isolation and purification of this compound on an industrial scale present another set of significant challenges. While laboratory-scale purifications often rely on techniques like silica (B1680970) gel column chromatography, these methods are generally not economically feasible for large quantities of material. mdpi.com The focus, therefore, shifts to developing robust crystallization processes. researchgate.net This involves a detailed study of solubility profiles in various solvent systems to identify conditions that allow for the selective precipitation of the target compound, leaving impurities behind in the mother liquor.

The purity profile of the final active pharmaceutical ingredient (API) is of utmost importance and is closely scrutinized by regulatory authorities. rsc.orgnih.gov Impurities can arise from various sources, including starting materials, intermediates, by-products of the main reaction, and degradation of the product during processing or storage. nih.gov A thorough understanding of the reaction mechanism is crucial for predicting and controlling the formation of potential impurities. For instance, in syntheses involving thiourea, the presence of unreacted starting materials or the formation of over-alkylated or oxidized species can contaminate the final product.

To address these challenges, process chemists employ a range of strategies. These include the optimization of reaction conditions to minimize by-product formation, the development of efficient and scalable work-up procedures to remove bulk impurities, and the design of crystallization protocols that yield the desired polymorph with high purity. The use of in-process controls and analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is essential for monitoring the reaction progress and the impurity profile at various stages of the manufacturing process.

| Challenge | Description | Potential Solutions |

| Reaction Exothermicity | The cyclization reaction to form the thiazoline ring is often exothermic, leading to potential temperature control issues on a large scale, which can result in by-product formation and product degradation. | - Use of jacketed reactors with efficient heat exchange fluids. - Slow, controlled addition of reagents. - Use of a solvent with a suitable boiling point to act as a heat sink. |

| Reagent and Solvent Selection | Reagents and solvents that are suitable for laboratory scale may be too expensive, hazardous, or environmentally unfriendly for industrial production. | - Substitution with cheaper, safer, and greener alternatives. - Development of catalytic processes to reduce the stoichiometric use of reagents. - Implementation of solvent recovery and recycling systems. |

| Product Isolation and Purification | Chromatographic purification methods are often not scalable. Developing a robust, scalable, and cost-effective purification method is a major hurdle. | - Development of optimized crystallization processes (cooling, anti-solvent). - Use of alternative purification techniques like extractive work-ups or salt formation/breakage. - Investigation of slurry washes with appropriate solvents. |

| Impurity Profile Control | The final product must meet stringent purity requirements. Impurities can originate from starting materials, intermediates, by-products, or degradation. | - Sourcing high-purity starting materials. - Optimization of reaction conditions to minimize side reactions. - Thorough process understanding to identify and control the formation of critical impurities. - Development of specific purification steps to purge known impurities. |

| Solid-State Properties | The final product's physical properties, such as crystal form (polymorphism), particle size, and bulk density, can impact its stability, dissolution, and formulation. | - Polymorph screening and selection of the most stable form. - Controlled crystallization conditions to achieve the desired particle size distribution. - Milling or micronization to modify particle size if required. |

| Impurity Type | Potential Source | Analytical Detection Method | Mitigation Strategy |

| Unreacted Starting Materials | Incomplete reaction conversion. | HPLC, GC, TLC | - Optimization of reaction time, temperature, and stoichiometry. - Efficient work-up and purification procedures. |

| By-products | Side reactions occurring during the synthesis. | LC-MS, GC-MS, NMR | - Fine-tuning of reaction conditions (e.g., temperature, pH, catalyst). - Use of more selective reagents. |

| Intermediates | Incomplete conversion of an intermediate to the final product. | HPLC, LC-MS | - Driving the reaction to completion through optimized conditions. - Specific purification steps to remove the intermediate. |

| Degradation Products | Decomposition of the product due to heat, light, or incompatible conditions during reaction or work-up. | HPLC, LC-MS | - Use of milder reaction and work-up conditions. - Protection from light and air where necessary. - Ensuring the stability of the product under processing and storage conditions. |

| Residual Solvents | Solvents used in the synthesis or purification that are not completely removed. | GC (Headspace) | - Efficient drying of the final product under vacuum and/or elevated temperature. - Selection of solvents with lower boiling points where possible. |

| Inorganic Impurities | Reagents, catalysts, or salts used in the process. | ICP-MS, AAS | - Use of appropriate washing steps during work-up. - Recrystallization from a suitable solvent system. |

Advanced Structural Characterization and Spectroscopic Analysis of N Phenyl 4,5 Dihydro 1,3 Thiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine derivatives in solution. Through one- and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled.

¹H NMR Spectroscopy: Proton Chemical Shifts, Coupling Constants, and Multiplicities

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. For the parent this compound, the spectrum is characterized by distinct signals corresponding to the protons on the dihydrothiazole ring and the phenyl group.

The methylene (B1212753) protons (-S-CH₂-CH₂-N-) of the dihydrothiazole ring typically appear as two triplets due to vicinal coupling with each other.

The protons at C4 (adjacent to the nitrogen atom) are expected to resonate further downfield compared to the protons at C5 (adjacent to the sulfur atom) due to the relative electronegativity of the heteroatoms.

For the unsubstituted core, 4,5-dihydro-1,3-thiazol-2-amine, the C4-H₂ protons appear around 3.8 ppm, and the C5-H₂ protons appear around 3.2 ppm.

The protons of the N-phenyl group typically resonate in the aromatic region of the spectrum, approximately between 6.8 and 7.5 ppm. The substitution pattern on the phenyl ring significantly influences the chemical shifts and multiplicities of these signals. For an unsubstituted phenyl group, one would expect to see multiplets for the ortho, meta, and para protons. The exocyclic amine proton (-NH-) signal can vary in its chemical shift depending on the solvent, concentration, and temperature, and it may sometimes be broad.

Table 1: Representative ¹H NMR Spectral Data for a Substituted Thiazoline (B8809763) Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C4-H₂ (thiazoline) | ~3.9 | Triplet | ~7.5 |

| C5-H₂ (thiazoline) | ~3.3 | Triplet | ~7.5 |

| Aromatic-H | 6.8 - 7.5 | Multiplet | - |

| NH | Variable | Broad Singlet | - |

Note: Data are typical estimated values for the this compound core structure based on analogous compounds. Actual values will vary with substitution and solvent.

¹³C NMR Spectroscopy: Carbon Backbone Analysis and Hybridization States

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

The most downfield signal typically belongs to the C2 carbon, which is an sp²-hybridized carbon atom bonded to three heteroatoms (two nitrogens and one sulfur in the imino tautomer). This carbon's resonance is often observed in the range of 160-170 ppm.

The methylene carbons of the dihydrothiazole ring (C4 and C5) are sp³-hybridized and appear much further upfield. The C4 carbon, bonded to nitrogen, is generally more deshielded than the C5 carbon, which is bonded to sulfur.

The carbons of the phenyl ring appear in the aromatic region (typically 115-150 ppm), with the ipso-carbon (the carbon directly attached to the exocyclic nitrogen) having a distinct chemical shift.

Table 2: Representative ¹³C NMR Spectral Data for the this compound Core Structure

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (C=N) | ~165 |

| C4 (-CH₂-N) | ~55 |

| C5 (-CH₂-S) | ~30 |

| Phenyl C (ipso) | ~145 |

| Phenyl C (ortho, meta, para) | 115 - 130 |

Note: Data are typical estimated values. Actual values will vary with substitution and solvent.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. ontosight.ai

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. ontosight.ai For this compound, a cross-peak between the signals of the C4-H₂ and C5-H₂ protons would confirm their vicinal relationship within the dihydrothiazole ring. chemicalbook.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). HSQC is invaluable for assigning the signals of the C4 and C5 carbons by correlating them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For derivatives with stereocenters, NOE correlations can help determine the relative configuration of substituents. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecular ion (M⁺) peak corresponding to the exact molecular weight is observed.

The fragmentation of N-phenyl-thiazoline derivatives is influenced by the stability of the heterocyclic ring and the nature of the substituents. Common fragmentation pathways for related heterocyclic systems often involve:

Cleavage of the phenyl group: Loss of the phenyl radical or aniline (B41778) can lead to significant fragment ions.

Ring fragmentation: The dihydrothiazole ring can undergo cleavage, often initiated by the loss of small, stable molecules or radicals. For the parent 2-amino-4,5-dihydrothiazole, major fragments are observed at m/z 60 ([C₂H₄NS]⁺) and m/z 56 ([C₂H₄S]⁺•). nih.gov

Rearrangements: Skeletal rearrangements can occur, leading to the formation of stable odd-electron ions. nih.gov

The fragmentation pattern of thiazolo[3,2-a]pyrimidines suggests that the thiazole (B1198619) ring tends to fragment before the more stable pyrimidine (B1678525) ring, an observation that can be relevant for more complex derivatives. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. rsc.orgresearchgate.net The IR spectrum of this compound derivatives displays several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3100 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=N (imine/ring) | Stretch | 1600 - 1650 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-N | Stretch | 1250 - 1350 | Medium-Strong |

| C-S | Stretch | 600 - 750 | Weak-Medium |

Note: Data compiled from general IR correlation tables and studies on related N,S-heterocycles. rsc.orgresearchgate.netrasayanjournal.co.in

The presence of a strong band around 1600-1650 cm⁻¹ is indicative of the C=N stretching vibration of the imino group within the thiazoline ring. The N-H stretching vibration appears as a medium-intensity band in the 3100-3400 cm⁻¹ region. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are found just below 3000 cm⁻¹. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including absolute configuration, bond lengths, bond angles, and intermolecular interactions.

A study of the closely related derivative, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, provides significant insight into the solid-state conformation. semanticscholar.org

Molecular Geometry: The thiazole ring is essentially planar. The phenyl ring is also planar, but it is twisted with respect to the plane of the thiazole moiety. In the case of the dichlorophenyl derivative, the dihedral angle between the mean planes of the benzene (B151609) and thiazole rings is 54.18°. semanticscholar.org

Intermolecular Interactions: In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds. For instance, pairs of molecules can form dimers through N—H···N hydrogen bonds, creating a characteristic R₂²(8) ring motif. semanticscholar.org

Crystal Packing: These dimeric units can be further linked by other weak interactions, such as C—H···Cl or C—H···S contacts. Additionally, π–π stacking interactions between the thiazole or phenyl rings of adjacent molecules can play a role in stabilizing the crystal packing, with typical centroid–centroid separations around 3.8 Å. semanticscholar.org

This detailed structural information is crucial for understanding structure-activity relationships and for the rational design of new derivatives with specific biological or material properties.

Computational Chemistry and Theoretical Studies on N Phenyl 4,5 Dihydro 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical studies can predict a molecule's behavior and reactivity.

Geometry Optimization and Conformational Landscapes

This analysis would determine the most stable three-dimensional structure of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine. By calculating the molecule's potential energy at different spatial arrangements of its atoms, researchers can identify the lowest energy conformer. This is crucial as the molecule's shape dictates its physical, chemical, and biological properties. The flexibility of the dihydrothiazole ring and the rotation around the phenyl-nitrogen bond would be key areas of investigation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive. This analysis would pinpoint the electron-donating (HOMO) and electron-accepting (LUMO) regions of this compound, offering predictions about its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

An MEP map provides a visual representation of the charge distribution on a molecule's surface. This map is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). These sites are predictive of how the molecule will interact with other molecules, highlighting potential locations for electrophilic and nucleophilic attacks and the formation of intermolecular bonds, such as hydrogen bonds.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule's bonds, scientists can assign the peaks observed in experimental spectra to specific molecular motions (e.g., stretching, bending). This correlation between theoretical and experimental data helps to confirm the molecule's structure.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a large biological molecule, typically a protein receptor.

Assessment of Binding Affinities and Preferred Binding Orientations

This simulation places the ligand into the binding site of a target protein in various orientations and conformations. It then calculates a "docking score," which estimates the binding affinity—the strength of the interaction between the ligand and the protein. The results would reveal the most likely binding pose and provide a quantitative measure of how strongly the compound might interact with a specific biological target, offering insights into its potential pharmacological activity.

While the methodologies described are standard in computational chemistry, the specific application and resulting data for this compound are not documented in the reviewed literature. Therefore, a detailed, data-rich article on this specific topic cannot be generated at this time. The computational characterization of this compound represents an open avenue for future research contributions to the field of heterocyclic chemistry.

Identification of Key Amino Acid Residues Involved in Ligand-Protein Interactions

While specific studies detailing the direct interaction of this compound with protein targets are limited, research on closely related 2-aminothiazole (B372263) derivatives provides valuable insights into the key amino acid residues that are likely to be involved in ligand-protein binding. Molecular docking and molecular dynamics simulations of 2-aminothiazole inhibitors with targets such as Cyclin-Dependent Kinase 5 (CDK5) have revealed the critical role of specific residues in achieving stable binding.

In studies of 2-aminothiazole inhibitors of CDK5, hydrogen bonding with the amino acid residue Cys83 was identified as a favorable interaction for inhibitor binding. nih.gov Furthermore, van der Waals interactions, particularly with residues like Ile10, were found to be dominant in the binding free energy, playing a crucial role in distinguishing the biological activity of different inhibitors. nih.gov For derivatives of 4-phenylthiazol-2-amine targeting the estrogen receptor-alpha (ER-α), molecular docking has shown that these compounds fit into the same hydrophobic pocket as the standard drug tamoxifen, suggesting interactions with a similar set of hydrophobic residues. nih.gov

These findings suggest that for this compound, the key interactions with a protein's active site would likely involve a combination of hydrogen bonds, potentially with cysteine or other polar residues, and hydrophobic interactions with nonpolar residues. The phenyl group and the thiazoline (B8809763) ring are expected to play significant roles in establishing these hydrophobic contacts.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. These simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex, which is crucial for understanding the mechanism of action and binding affinity.

For derivatives of 2-aminothiazole, MD simulations have been employed to confirm the stability of the ligand-protein complex. fip.org A common metric used to evaluate this stability is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. A low RMSD value indicates that the protein structure remains stable and has not undergone significant conformational changes during the simulation. fip.org Another important parameter, the root-mean-square fluctuation (RMSF), is used to assess the flexibility of different parts of the protein, identifying which amino acid residues are more mobile. fip.org

In the context of this compound and its analogs, MD simulations would be instrumental in:

Assessing the stability of the binding pose predicted by molecular docking.

Understanding the conformational changes in both the ligand and the protein upon binding.

Calculating the binding free energy to provide a more accurate prediction of the binding affinity.

For instance, a 50-nanosecond MD simulation was used to confirm the conformational stability of a complex between a 2-oxoquinoline arylaminothiazole derivative and the tubulin protein, corroborating the initial molecular docking results. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, untested compounds and guide the design of more effective molecules.

QSAR studies have been successfully applied to various series of thiazole (B1198619) derivatives to predict their biological activities. nih.govacs.org These studies typically involve the calculation of a wide range of molecular descriptors, including:

Topological descriptors: Related to the connectivity of atoms in the molecule.

Electronic descriptors: Such as charges and orbital energies.

Geometrical descriptors: Describing the 3D shape of the molecule.

Physicochemical descriptors: Like lipophilicity (logP) and molar refractivity.

For a series of N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides, a QSAR study found a strong correlation between cytotoxic activity and descriptors such as XlogP (a measure of lipophilicity), kaapa2, and Quadrupole1. nih.gov Similarly, for 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives, QSAR models have been developed to predict their H1-antihistaminergic activity based on chromatographic data. akjournals.com

These examples highlight the potential of QSAR modeling to be applied to this compound derivatives to predict their activity and guide the synthesis of new analogs with improved therapeutic potential.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions offer a rapid and cost-effective way to evaluate these properties before committing to expensive and time-consuming experimental studies.

For various thiazole and thiadiazole derivatives, in silico ADME predictions have been performed using web-based tools like SwissADME. nih.govals-journal.com These tools calculate a range of physicochemical properties and pharmacokinetic parameters, including:

| Parameter | Description | Predicted Value for Thiazole Derivatives |

| Molecular Weight | The mass of a molecule. | Generally within Lipinski's rule of five (<500 g/mol ). |

| LogP | A measure of lipophilicity. | Values typically fall within an acceptable range for drug absorption. nih.gov |

| Topological Polar Surface Area (TPSA) | An indicator of a drug's ability to permeate cell membranes. | Often below 140 Ų, suggesting good absorption. nih.gov |

| Number of Hydrogen Bond Donors/Acceptors | Influences solubility and binding. | Complies with Lipinski's rule. |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | Often predicted to be high. nih.govals-journal.com |

| Blood-Brain Barrier (BBB) Permeability | Prediction of whether a compound can cross the BBB. | Variable, with some derivatives predicted to not permeate the BBB. nih.gov |

Toxicity predictions are also a critical component of in silico analysis. Web servers like ProTox-II can predict various toxicity endpoints, such as hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity. als-journal.com For a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, in silico toxicity predictions indicated no significant toxicity concerns. als-journal.com Similarly, ADME studies on 4-phenylthiazol-2-amine derivatives have shown that their properties are within acceptable limits, suggesting they are likely to have sufficient absorption at the site of action. nih.gov

These computational tools are invaluable for prioritizing compounds with favorable ADME and toxicity profiles for further development, including derivatives of this compound.

Exploration of Biological Activities and Pharmacological Profiles

Anticancer and Cytotoxic Activities of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine and its Derivatives

The 2-aminothiazole (B372263) core is a structural component of several clinically used anticancer drugs, which has spurred research into the cytotoxic potential of its various derivatives. These compounds have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.

In Vitro Cytotoxicity Profiling Against Diverse Cancer Cell Lines

Derivatives of the 2-aminothiazole scaffold have been extensively evaluated for their ability to inhibit the proliferation of various human cancer cell lines. Studies have demonstrated that these compounds can induce cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. The potency of these derivatives, often measured by the half-maximal inhibitory concentration (IC50), varies significantly based on the specific chemical modifications to the core structure.

For instance, certain thiazole-based compounds have shown cytotoxic effects against hepatocellular carcinoma (HepG2) and neuroblastoma (PC12) cell lines with IC50 values ranging from 1.61 to 2.01 µg/mL. Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have demonstrated selective antiproliferative activity against human K563 leukemia cells, with one compound recording an IC50 value of 16.3 µM. In another study, a derivative, N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide, exhibited strong inhibitory activity against HeLa cells with an IC50 value of 1.6 ± 0.8 µM.

Further research has highlighted the efficacy of other derivatives against a panel of cancer cell lines. Compounds have shown activity against lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15). One 4-hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole was particularly active against the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/ml. The structure-activity relationship studies suggest that substitutions on the phenyl ring are crucial for enhancing cytotoxic potency.

Table 1: In Vitro Cytotoxicity of Selected Thiazole (B1198619) Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value |

|---|---|---|

| Thiazole Derivative X | PC12 (Neuroblastoma) | 1.61 µg/mL |

| Thiazole Derivative | HepG2 (Hepatocellular Carcinoma) | 1.98 µg/mL |

| 4-Hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole | SK-MEL-2 (Skin Cancer) | 4.27 µg/mL |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | 16.3 µM |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |

| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | Varies |

| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Hepatocellular Carcinoma) | Varies |

In Vivo Anticancer Efficacy in Preclinical Tumor Models

The promising in vitro results have led to the evaluation of these compounds in animal models of cancer. In vivo studies are critical for assessing the therapeutic potential and dose-dependent effects of these derivatives in a complex biological system.

One notable study investigated the in vivo anticancer properties of a thiazolidine-thiadiazole derivative, designated TH08, in Swiss albino mice bearing Ehrlich ascites carcinoma (EAC). The administration of TH08 resulted in a significant, dose-dependent increase in the lifespan of the tumor-bearing mice. At doses of 5, 15, and 25 mg/kg, the lifespan increased by 27.15%, 48.65%, and 70.52%, respectively nih.gov. The efficacy of the 25 mg/kg dose was found to be comparable to the standard anticancer drug bleomycin, which increased lifespan by 86.54% nih.gov. These findings underscore the potential of this class of compounds for further development. Another study also reported that thiazole derivatives led to a significant reduction in the volume of EAC in vivo sci-hub.box.

Table 2: In Vivo Efficacy of Derivative TH08 in EAC-Bearing Mice

| Treatment Group | Dose | Increase in Lifespan (%) |

|---|---|---|

| TH08 | 5 mg/kg | 27.15% nih.gov |

| TH08 | 15 mg/kg | 48.65% nih.gov |

| TH08 | 25 mg/kg | 70.52% nih.gov |

| Bleomycin (Standard) | 3 mg/kg | 86.54% nih.gov |

Antimicrobial Activities: Antibacterial and Antifungal Potency

In addition to their anticancer properties, this compound derivatives have been recognized for their significant antimicrobial activities. The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents, and thiazole-containing compounds have emerged as a promising scaffold in this area.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

A range of 2-aminothiazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Several of these compounds have demonstrated potent activity, with some being more active than standard antibiotics like ampicillin and streptomycin against certain strains nih.gov.

In one study, newly synthesized 2-phenylamino-thiazole derivatives showed more pronounced activity against Gram-positive strains researchgate.net. One specific compound exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL against the tested Gram-positive bacteria researchgate.net. Another series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives also displayed potent antibacterial activity against multiple strains, with an isopropyl substituted derivative showing a low MIC of 3.9 μg/mL against Staphylococcus aureus nih.gov. Furthermore, other research has focused on developing 2-aminothiazole derivatives for agricultural applications, with one compound showing an outstanding effect against Xanthomonas oryzae pv. oryzicola with an EC50 value of 2.0 μg/mL, significantly more effective than the commercial bactericide bismerthiazol nih.gov.

Table 3: Antibacterial Activity of Selected Thiazole Derivatives

| Derivative Class/Compound | Bacterial Strain(s) | MIC / EC50 Value |

|---|---|---|

| 2-Phenylamino-thiazole derivative | Gram-positive strains | 31.25 µg/mL researchgate.net |

| Isopropyl substituted benzenesulfonamide derivative | Staphylococcus aureus | 3.9 µg/mL nih.gov |

| 2-aminothiazole derivative with 2-pyridinyl substituent (F29) | Xanthomonas oryzae pv. oryzicola | 2.0 µg/mL (EC50) nih.gov |

| 2-aminothiazole derivative with 2-fluorophenyl group (F8) | Xanthomonas axonopodis pv. citri | 22.8 µg/mL (EC50) nih.gov |

Antifungal Spectrum and Efficacy Against Fungal Pathogens

The antifungal potential of this chemical family has also been a subject of extensive research. Invasive fungal infections, particularly in immunocompromised individuals, have highlighted the need for new and effective fungicides. Thiazole derivatives have shown broad-spectrum activity against various fungal pathogens.

A novel agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, demonstrated high-efficiency and broad-spectrum antifungal properties, with MIC values against pathogenic fungi ranging between 0.0625 and 4 µg/mL in vitro frontiersin.orgnih.gov. This compound was also effective at inhibiting the formation of Candida albicans biofilms frontiersin.orgnih.gov. In a separate study, a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and tested for their anti-Candida potential. Two compounds from this series exhibited promising inhibitory activity against C. albicans, with MIC values of 7.81 μg/mL and 3.9 μg/mL, which were substantially lower than the reference drug fluconazole (15.62 μg/mL) nih.gov. Another study found a derivative with a high growth inhibitory effect against Candida strains, recording an MIC of 7.81 μg/mL researchgate.net.

Table 4: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Fungal Pathogen(s) | MIC Value |

|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi (various) | 0.0625 - 4 µg/mL frontiersin.orgnih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans | 3.9 µg/mL nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | Candida albicans | 7.81 µg/mL nih.gov |

| 2-Phenylamino-thiazole derivative (3e) | Candida strains | 7.81 µg/mL researchgate.net |

Antitubercular Activity Against Mycobacterium tuberculosis Strains

Tuberculosis remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. The 2-aminothiazole scaffold has been identified as a promising template for the development of novel anti-tubercular agents.

Research has led to the identification of 2-aminothiazole-4-carboxylate derivatives with excellent activity against M. tuberculosis H37Rv sci-hub.boxplos.orgresearchgate.netnih.gov. One of the most potent compounds identified, methyl 2-amino-5-benzylthiazole-4-carboxylate, inhibited the H37Rv strain with an MIC of 0.06 µg/mL (240 nM), a potency greater than the standard drug isoniazid (MIC of 0.25 µg/mL) sci-hub.boxplos.org. Other studies have also reported significant antitubercular activity from different derivatives. For example, a series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives were tested, with one compound showing excellent activity at a concentration of 1.6 µg/mL against the H37Rv strain researchgate.net. Furthermore, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 μg/mL cbijournal.com. These findings highlight the potential of these scaffolds to be developed into new treatments for tuberculosis.

Table 5: Antitubercular Activity of Selected Thiazole and Thiadiazole Derivatives

| Compound/Derivative | M. tuberculosis Strain | MIC Value / % Inhibition |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | H37Rv | 0.06 µg/mL sci-hub.boxplos.orgnih.gov |

| N-Cyclohexyl-5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (C5) | H37Rv | 1.6 µg/mL researchgate.net |

| 2-Phenylamino-5-phenyl-1,3,4-thiadiazole (6a) | H37Rv | 65% inhibition @ 6.25 µg/mL cbijournal.com |

| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (6e) | H37Rv | 69% inhibition @ 6.25 µg/mL cbijournal.com |

Antiviral Properties and Mechanism Exploration

Thiazole derivatives have been identified as promising scaffolds in the development of new antiviral agents. Research has demonstrated their effectiveness against a range of viruses, suggesting that their mechanism of action may involve the inhibition of enzymes crucial for microbial survival.

Studies on novel aminothiazole derivatives have revealed significant antiviral activity against influenza A strains, with some compounds showing efficacy comparable to standard drugs like oseltamivir and amantadine. mdpi.comresearchgate.net For instance, a derivative bearing a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited notable activity against the PR8 influenza A strain. mdpi.comresearchgate.net Further investigations into related heterocyclic systems, such as 1,3,4-thiadiazoles, have also shown inhibitory activity against HIV-1 and HIV-2 strains. nih.gov The antiviral potential of these compounds is often linked to the electronic properties of substituents on the phenyl ring; electron-withdrawing groups like fluorine or trifluoromethyl have been shown to enhance antiviral potency. nih.gov

Research on other thiazole and triazole derivatives has shown moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Coxsackie Virus (CVB-2), and HIV-1. researchgate.net

Table 1: Antiviral Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid | Influenza A (PR8 strain) | Significant activity, comparable to oseltamivir and amantadine | mdpi.comresearchgate.net |

| 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid | Influenza A (PR8 strain) | Significant activity, comparable to oseltamivir and amantadine | mdpi.com |

| Oxindole and Triazole/Thiazole Derivatives | Bovine Viral Diarrhoea Virus (BVDV) | Moderate activity, with compound 52 being the most potent (EC50 of 6.6 μM) | researchgate.net |

Anti-inflammatory and Analgesic Effects

The thiazole nucleus is a key component in the design of compounds with anti-inflammatory and analgesic properties. rasayanjournal.co.innih.gov Derivatives of this compound have been investigated for their potential to mitigate inflammation and pain. Studies on various 2,4-disubstituted thiazole derivatives have demonstrated significant anti-inflammatory activity in vitro, with some compounds showing effects comparable or superior to the standard drug diclofenac sodium. rasayanjournal.co.in The primary mechanism often involves the inhibition of protein denaturation. rasayanjournal.co.in

In vivo studies using models such as carrageenan-induced rat paw edema have confirmed the anti-inflammatory potential of thiazole derivatives. wjpmr.com Some compounds have shown a notable reduction in edema, indicating their ability to suppress the acute inflammatory response. wjpmr.com The anti-inflammatory action may stem from inhibiting pro-inflammatory mediators, reducing vascular permeability, and limiting neutrophil migration. wjpmr.com

Furthermore, certain thiazolidine derivatives have been shown to attenuate inflammatory pain by reducing thermal hyperalgesia and mechanical allodynia in animal models. researchgate.net This effect is linked to their ability to inhibit the expression of pro-inflammatory cytokines like IL-1β in the spinal cord. researchgate.net

Table 2: Anti-inflammatory Activity of Phenyl Thiazole Derivatives

| Compound/Derivative | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide | Albumin denaturation method | Better anti-inflammatory activity than standard diclofenac sodium | rasayanjournal.co.in |

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide | Albumin denaturation method | Better anti-inflammatory activity than standard diclofenac sodium | rasayanjournal.co.in |

| Nitro substituted thiazole derivatives | Carrageenan and formalin induced rat paw edema | Better anti-inflammatory activity when compared to standard nimesulide | wjpmr.com |

Antioxidant Activity and Reactive Oxygen Species Scavenging

Thiazole-containing compounds are recognized for their antioxidant properties, primarily their ability to scavenge free radicals and neutralize reactive oxygen species (ROS). mdpi.com The generation of ROS is a byproduct of normal metabolic processes, but overproduction can lead to oxidative stress, a condition implicated in numerous diseases. mdpi.com

Derivatives of this compound have been evaluated using various assays to determine their antioxidant capacity. mdpi.comchemrxiv.org Studies on novel aminothiazole derivatives demonstrated antioxidant potential through methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ferric ion (Fe³⁺) reducing power tests. mdpi.comresearchgate.net Compounds with 4-chlorophenyl, 4-trifluoromethylphenyl, and 4-cyanophenyl substituents in the thiazole ring showed the highest reducing power. mdpi.com The antioxidant activity is often attributed to the ability of these molecules to donate a hydrogen atom or a single electron to neutralize harmful radicals. mdpi.com

The incorporation of phenolic fragments, known for their antioxidant effects, into the thiazole structure can further enhance this activity. mdpi.com Research has shown that thiazole derivatives with catechol or other polyphenol moieties exhibit significantly enhanced antioxidant activity, in some cases exceeding that of established antioxidants like ascorbic acid and Trolox. mdpi.commdpi.com

Table 3: Antioxidant Profile of Selected Thiazole Derivatives

| Assay | Derivative Group | Observation | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Novel aminothiazoles with various phenyl substituents | Demonstrated effective antioxidant activity | researchgate.net |

| Ferric Ion (Fe³⁺) Reducing Power | Derivatives with 4-cyanophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents | Showed the highest reducing antioxidant power | mdpi.com |

| ABTS and DPPH Radical Scavenging, FRAP, CUPRAC | N-methyl substituted thiazolyl-polyphenolic compounds | Compounds with catechol moieties exhibited significantly enhanced antioxidant activity | mdpi.com |

Antihypertensive and Cardiotropic Effects

The therapeutic potential of thiazole and related thiadiazole derivatives extends to cardiovascular conditions, including hypertension. chemrxiv.org Certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and screened for antihypertensive activity, with preliminary studies indicating that their hypotensive action is due to a direct relaxant effect on vascular smooth muscle. nih.gov This vasodilator activity is a key mechanism for lowering blood pressure.

In the search for new cardiotropic agents, derivatives of R-phenylimin-1,3-thiazole have been investigated. researchgate.net Pharmacological screening of newly synthesized 1,3-thiazole derivatives confirmed their cardiotropic properties in studies on isolated rat thoracic aorta rings. researchgate.net One promising compound, 1-[(2Z)-2-[(4-methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl) -2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one hydrochloride, was found to exhibit cardiotropic activity exceeding that of reference substances like L-carnitine and meldonium. researchgate.net

Other Emerging Biological Activities (e.g., Anticonvulsant, Neuroprotective)

Beyond the aforementioned activities, the thiazole scaffold is a cornerstone in the development of agents targeting the central nervous system, demonstrating potential as anticonvulsant and neuroprotective agents.

A series of novel thiazolidine-4-one substituted thiazoles were prepared and screened for their antiepileptic potency. biointerfaceresearch.com In-vivo evaluation using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods revealed that these derivatives displayed varying degrees of anticonvulsant activity. biointerfaceresearch.com Specifically, 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as a particularly active derivative in this series. biointerfaceresearch.com Similarly, studies on 1,3,4-thiadiazole derivatives have identified compounds with potent anticonvulsant effects in the MES test, with some showing 100% protection at low doses with no neurotoxicity. nih.govfrontiersin.org The presence of halogenated groups on the phenyl ring appears to contribute positively to this activity. nih.govfrontiersin.org

The neuroprotective potential of these compounds is also an area of active investigation, with the core thiazole structure serving as a building block for designing agents to combat neurological disorders.

Table 4: Anticonvulsant Activity of Thiazole and Thiadiazole Derivatives

| Compound/Derivative | Test Method | Key Finding | Reference |

|---|---|---|---|

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one | MES and scPTZ | Identified as the most active derivative in its series | biointerfaceresearch.com |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | Highly effective, showing 100% protection at 30 mg/kg with no toxicity | nih.govfrontiersin.org |

Structure Activity Relationship Sar Studies

Correlating Substituent Effects on the N-Phenyl Ring with Biological Activity

The nature and position of substituents on the N-phenyl ring of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine derivatives play a pivotal role in modulating their biological activity. The electronic and steric properties of these substituents directly influence the compound's interaction with its biological target.

Research has consistently shown that the introduction of various functional groups on the phenyl ring can significantly enhance or diminish the therapeutic efficacy of these compounds. For instance, in the context of antimicrobial activity, the presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, at the para-position of the phenyl ring has been shown to increase potency. mdpi.com This is often attributed to the enhanced ability of the compound to participate in hydrogen bonding or other electronic interactions with the target enzyme or receptor.

Table 1: Effect of N-Phenyl Ring Substituents on Antimicrobial Activity

| Substituent (R) | Position | Biological Activity (e.g., MIC µg/mL) |

| H | - | Moderate |

| 4-Cl | para | High |

| 4-F | para | High |

| 4-NO2 | para | High |

| 3-Cl | meta | Moderate to High |

| 2-Cl | ortho | Low to Moderate |

| 4-CH3 | para | Moderate |

| 4-OCH3 | para | Moderate |

Impact of Modifications to the 4,5-Dihydro-1,3-thiazole Ring on Efficacy and Selectivity

Modifications to the 4,5-dihydro-1,3-thiazole ring are crucial for fine-tuning the efficacy and selectivity of this compound derivatives. The partial saturation of this ring imparts a degree of conformational flexibility that is absent in its aromatic thiazole (B1198619) counterpart, which can influence binding to biological targets.

Substitution at the C4 and C5 positions of the dihydrothiazole ring has been explored to enhance biological activity. The introduction of small alkyl groups or other functional groups can alter the lipophilicity and steric profile of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. For example, the presence of substituents at these positions can influence the molecule's ability to cross cell membranes and interact with intracellular targets.

Furthermore, the replacement of the dihydrothiazole ring with other heterocyclic systems, while falling outside the direct scope of this compound, has been studied to understand the importance of this specific core. These studies often highlight the unique contribution of the sulfur and nitrogen atoms and the specific geometry of the five-membered ring to the observed biological activity.

Influence of the Exocyclic Amine Substituent on Biological Response

The exocyclic amine group of this compound is a key site for chemical modification and plays a significant role in the biological response. This amino group can act as a hydrogen bond donor and can be protonated under physiological conditions, influencing the molecule's solubility and its ability to interact with biological targets.

Acylation of the exocyclic amine to form amide derivatives is a common strategy to modulate the compound's properties. The nature of the acyl group, whether it is a simple alkyl or a more complex aromatic or heterocyclic moiety, can dramatically alter the biological activity profile. For instance, the introduction of certain acyl groups has been shown to enhance anticancer activity by promoting interactions with specific kinases. mdpi.com

Furthermore, the replacement of one of the hydrogens on the exocyclic amine with an alkyl or aryl group can also impact potency and selectivity. These modifications can alter the electronic properties of the amine and introduce steric bulk, which can either enhance or hinder binding to the target.

Identification of Key Pharmacophoric Features for Specific Biological Targets

Pharmacophore modeling studies have been instrumental in identifying the key structural features of this compound derivatives that are essential for their interaction with specific biological targets. A typical pharmacophore model for this class of compounds includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For antimicrobial activity, the essential pharmacophoric features often include:

An aromatic ring (the N-phenyl group) capable of engaging in π-π stacking or hydrophobic interactions.

A hydrogen bond donor (the exocyclic amine).

A hydrogen bond acceptor (the nitrogen atom within the dihydrothiazole ring).

A specific spatial arrangement of these features that allows for optimal binding to the active site of a bacterial enzyme.

In the context of anticancer activity, particularly as kinase inhibitors, the pharmacophore model may be more complex, often requiring an additional hydrogen bond acceptor or a specific hydrophobic feature to interact with the ATP-binding pocket of the target kinase. The dihydrothiazole ring itself often serves as a central scaffold, correctly positioning the other pharmacophoric elements for effective binding.

Design Principles for Optimizing Potency, Selectivity, and Drug-like Properties

The development of this compound derivatives as potential drug candidates requires a multi-parameter optimization approach to enhance potency and selectivity while maintaining favorable drug-like properties (e.g., solubility, metabolic stability, and oral bioavailability).

Key design principles that have emerged from SAR studies include:

Scaffold Hopping and Isosteric Replacement: While maintaining the core N-phenyl-dihydrothiazole structure, isosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems can be explored to improve properties. Similarly, subtle modifications to the dihydrothiazole ring can be made to fine-tune activity.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools such as molecular docking can be used to design derivatives with improved binding affinity and selectivity. This approach allows for the rational placement of substituents to maximize favorable interactions and minimize steric clashes.

Modulation of Physicochemical Properties: The introduction of polar functional groups or ionizable centers can improve aqueous solubility. Conversely, modulating lipophilicity through the addition or removal of hydrophobic groups can impact cell permeability and metabolic stability. A balance between these properties is crucial for achieving good oral bioavailability.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound based on the this compound scaffold.

Mechanistic Insights and Molecular Target Identification

Elucidation of Cellular and Biochemical Mechanisms Underlying Observed Biological Activities

Derivatives of N-phenyl-4,5-dihydro-1,3-thiazol-2-amine engage with various biological systems at the cellular level. Their mechanisms can be broadly categorized by their ability to interact with and modulate the function of key proteins like enzymes and receptors. ontosight.ai For instance, in oncology, the cytotoxic effects of certain derivatives are not random but are the result of specific disruptions in the cell's division cycle. Compounds based on this scaffold have been observed to cause aberrant mitotic phenotypes, indicating interference with the highly regulated process of mitosis. dundee.ac.uknih.gov This interference often manifests as a failure of the cell to properly segregate chromosomes, leading to an increase in polyploidy (the state of having more than two complete sets of chromosomes) and subsequent programmed cell death, or apoptosis. nih.govacs.org The initial identification of these cellular effects often comes from cell-based screening assays that measure cytotoxicity against cancer cell lines and observe cellular morphology and key mitotic events. dundee.ac.ukacs.org

Identification and Validation of Specific Molecular Targets

Identifying the specific protein that a compound binds to is crucial for understanding its mechanism of action and for further drug development. The this compound core has been incorporated into molecules that target several distinct classes of proteins.

A prominent and well-validated target for this class of compounds is the Aurora kinase family (A and B), which are key regulators of mitosis. nih.govresearchgate.net Through cell-based screening of kinase-focused compound libraries, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines demonstrated potent cytotoxic activity. dundee.ac.uknih.gov Further investigation revealed that these compounds were direct and potent inhibitors of Aurora A and Aurora B kinases. acs.org The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (also known as CYC116), showed strong inhibition at nanomolar concentrations. dundee.ac.uknih.gov This inhibition was shown to suppress the phosphorylation of histone H3, a key substrate of Aurora B, confirming the on-target cellular activity. dundee.ac.ukacs.org

| Compound | Target Kinase | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A | 8.0 nM | nih.gov |

| Aurora B | 9.2 nM | nih.gov |

The thiazole (B1198619) and dihydrothiazole structural motifs are also found in compounds designed to interact with G-protein coupled receptors, such as the Angiotensin II receptor type 1 (AT1). The AT1 receptor is a key regulator of blood pressure. nih.gov While research on the parent compound is limited, studies on more complex 2,3-dihydro-1,3-thiazol-2-imine derivatives have explored their potential as Angiotensin II receptor antagonists. pensoft.net Molecular docking studies have been employed to predict the binding affinity of these compounds to the receptor's active site. These computational analyses showed that derivatives like hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine have a high affinity for the receptor, with favorable negative scoring functions indicating a high thermodynamic probability of binding. pensoft.net The binding is predicted to involve hydrogen bonds and pi-sulfur interactions between the ligand and key amino acid residues, such as Cys285, within the receptor's binding pocket. pensoft.net

| Compound | Target | Docking Score (EDoc) | Key Interacting Residue | Reference |

|---|---|---|---|---|

| Hydrobromide of 4-(4-methoxyphenyl)-N-(4-bromphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine | Angiotensin II Receptor | -8.5600 kcal/mol | Cys285 | pensoft.net |

The thiazole scaffold is integral to inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall. vlifesciences.comnih.gov DprE1 is a validated target for anti-tuberculosis drugs. nih.gov While many potent inhibitors are benzothiazinones (BTZs), other benzothiazole-containing compounds have also shown significant activity. nih.govtandfonline.com Ligand-based drug design approaches have led to the synthesis of various thiazole derivatives that exhibit promising DprE1 inhibition and anti-mycobacterial activity. tandfonline.com For example, certain 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range, comparable to standard drugs. tandfonline.com

Signaling Pathway Modulation and Downstream Effects

The engagement of a molecular target by a derivative of this compound initiates a cascade of downstream cellular events.

Aurora Kinase Inhibition: Inhibition of Aurora kinases A and B directly impacts the mitotic progression signaling pathway. This leads to defects in centrosome separation, spindle assembly, and chromosome alignment. The ultimate downstream effects include mitotic arrest, failure of cytokinesis, development of polyploidy, and induction of apoptosis, which collectively contribute to the anticancer activity of these compounds. nih.govacs.org

Angiotensin II Receptor Modulation: Antagonism of the AT1 receptor blocks the signaling pathway mediated by angiotensin II. nih.gov This prevents vasoconstriction and aldosterone (B195564) secretion, leading to a decrease in blood pressure. This pathway modulation is the basis for the therapeutic effect of angiotensin receptor blockers (ARBs) in treating hypertension. nih.gov

DprE1 Inhibition: Blocking the DprE1 enzyme in M. tuberculosis halts the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). vlifesciences.com DPA is an essential precursor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, two critical components of the mycobacterial cell wall. nih.gov Disruption of this pathway compromises the structural integrity of the cell wall, leading to bacterial death. vlifesciences.com

Advanced Experimental Approaches for Target Deconvolution

Identifying the molecular target of a novel bioactive compound (target deconvolution) is a significant challenge in drug discovery. Several advanced experimental strategies are employed for compounds with heterocyclic cores similar to this compound.

Proteomics and Chemoproteomics: These approaches aim to identify protein targets on a global scale. One method is Drug Affinity Responsive Target Stability (DARTS), which leverages the principle that a protein becomes more resistant to protease digestion when bound to a small molecule ligand. This technique was used to identify Annexin A6 (ANXA6) as a cellular partner for a bioactive thiadiazolopyrimidone, a related heterocyclic compound. unina.it

Fragment-Based and NMR Screening: Nuclear Magnetic Resonance (NMR)-based screening can detect the binding of small chemical fragments to a target protein. A differential NMR-based screening of a fragment library was successfully used to identify an allosteric binding site on malate (B86768) dehydrogenase (MDH). rug.nl This led to the identification of 4-(3,4-difluorophenyl)thiazol-2-amine as a fragment that binds to the enzyme's oligomeric interface, far from the active site, demonstrating an allosteric mechanism of inhibition. rug.nl

High-Throughput Screening and Genetic Validation: Large-scale screening of compound libraries against whole cells, such as M. tuberculosis, can identify growth inhibitors. grafiati.com Following the identification of a "hit" compound, genetic approaches, such as generating resistant mutants and sequencing their genomes, can pinpoint the molecular target by identifying mutations in the gene encoding the target protein. This strategy has been instrumental in validating targets like DprE1. grafiati.com

Pharmacokinetics and Biopharmaceutical Considerations

In Vitro and In Vivo Pharmacokinetic Profiling

No published studies were identified that have characterized the in vitro or in vivo pharmacokinetic profile of N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine. This includes a lack of data on fundamental parameters such as:

Absorption: The rate and extent to which the compound is absorbed into the bloodstream after administration.

Distribution: The extent to which the compound distributes into different tissues and organs.

Metabolism: How the compound is chemically altered by the body.

Excretion: The routes and rate at which the compound and its metabolites are eliminated from the body.

Without this foundational data, predicting the compound's concentration-time course in the body is not possible.

Metabolic Stability and Metabolite Identification

There is no available information on the metabolic stability of this compound. Studies using liver microsomes, hepatocytes, or other metabolic systems to determine its susceptibility to enzymatic degradation have not been reported. Furthermore, no research has been published that identifies the potential metabolites of this compound. Understanding the metabolic pathways is crucial for assessing the potential for the formation of active or toxic byproducts.

Assessment of Potential for Drug-Drug Interactions

No investigations into the potential for this compound to cause drug-drug interactions have been documented. This includes a lack of studies on its ability to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. This information is critical for ensuring the safety of a compound when co-administered with other medications.

Early Safety and Tolerability Evaluations